molecular formula C26H31N3O3 B8383416 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)- CAS No. 83070-39-7

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)-

Cat. No.: B8383416
CAS No.: 83070-39-7
M. Wt: 433.5 g/mol
InChI Key: IGMDVVVLOVIMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)- is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83070-39-7

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

9,10-dimethoxy-2-(2,4,6-trimethyl-N-propan-2-ylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C26H31N3O3/c1-15(2)29(25-17(4)10-16(3)11-18(25)5)24-14-21-20-13-23(32-7)22(31-6)12-19(20)8-9-28(21)26(30)27-24/h10-15H,8-9H2,1-7H3

InChI Key

IGMDVVVLOVIMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido(6,1-a)isoquinolin-4-one (5.85 g) and dimethylformamide (30 ml) are added to oil-free sodium hydride (1.5 g). The mixture is heated for 5 minutes to 110° C. and then cooled to room temperature. Isopropyl iodide (2.55 g) is added and the whole is heated to 110° C. for 40 hours. After cooling, methanol is added to the reaction mixture and the solvents are removed under reduced pressure. The residue is extracted with chloroform, the extract washed with water, dried over sodium sulfate and evaporated to dryness. The residue is chromatographed to give the bases (a) m.p. 182°-183° C. and (b) m.p. 178°-179° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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